[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone
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Description
[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H18Cl2N2O3 and its molecular weight is 453.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar pyrazoline derivatives have been reported to interact with enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, affecting normal nerve pulse transmission .
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to inhibit the activity of enzymes like ache . This inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands.
Biochemical Pathways
Similar pyrazoline derivatives have been associated with the modulation of oxidative stress pathways . These compounds can influence the production of reactive oxygen species (ROS), which play a crucial role in cellular signaling and homeostasis .
Result of Action
Similar pyrazoline derivatives have been reported to exhibit neuroprotective effects and prevent neuronal cell death . They can also lead to behavioral changes and body movement impairment due to their interaction with AchE .
Biological Activity
The compound [3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone, with the molecular formula C24H18Cl2N2O3, is a synthetic pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C24H18Cl2N2O3
- Molecular Weight : 453.32 g/mol
- CAS Number : 477711-60-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer cell proliferation. The presence of both the pyrazole and methoxy groups enhances its lipophilicity, facilitating better membrane permeability and bioavailability.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through caspase activation pathways. In vitro studies have demonstrated its efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), with significant cytotoxic activity observed compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
Some pyrazole derivatives have shown promising antimicrobial properties. A study on related compounds indicated notable antifungal activity against various phytopathogenic fungi, suggesting potential applications in agricultural settings . The mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. This action could provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Experimental Data
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Anticancer Studies :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The MTT assay results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional treatments.
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Antimicrobial Activity :
- Related pyrazole compounds were tested against several fungal strains, demonstrating minimum inhibitory concentrations (MICs) that suggest effective antifungal properties.
Properties
IUPAC Name |
[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O3/c1-30-20-8-5-17(6-9-20)24(29)28-13-12-23(27-28)16-3-10-21(11-4-16)31-15-18-2-7-19(25)14-22(18)26/h2-14H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOSGPXNXPQWEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.